molecular formula C17H13FN2O4 B1399547 2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid CAS No. 1174044-71-3

2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

Cat. No.: B1399547
CAS No.: 1174044-71-3
M. Wt: 328.29 g/mol
InChI Key: UBFACEFMPYXIGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound represents a sophisticated heterocyclic compound with well-defined structural characteristics and systematic nomenclature. The compound is officially registered under Chemical Abstracts Service number 1174044-71-3, establishing its unique chemical identity within the global chemical database. The molecular formula C17H13FN2O4 indicates a complex organic structure containing seventeen carbon atoms, thirteen hydrogen atoms, one fluorine atom, two nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 328.29 grams per mole.

The International Union of Pure and Applied Chemistry name for this compound follows systematic nomenclature principles, designating it as this compound. This nomenclature clearly identifies the substitution pattern on both the benzoic acid portion and the phthalazinone moiety. The compound structure features a benzoic acid core with fluorine substitution at the 2-position and a complex substituent at the 5-position consisting of a methylene linker connected to an 8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl group. The Simplified Molecular Input Line Entry System representation for this compound is COC1=CC=CC2=C1C(CC1=CC=C(F)C(C(=O)O)=C1)=NNC2=O, providing a standardized linear notation for computational applications.

The structural complexity of this compound extends beyond simple nomenclature to encompass specific stereochemical and conformational considerations. The phthalazinone portion contains a bicyclic framework consisting of a benzene ring fused to a diazine ring, with the ketone functionality at the 4-position contributing to the overall molecular stability. The methoxy substitution at the 8-position of the phthalazinone ring introduces additional electronic effects that influence the compound's chemical behavior. The fluorine atom on the benzoic acid moiety, positioned ortho to the carboxylic acid group, creates unique electronic and steric interactions that distinguish this compound from other related derivatives.

Chemical Property Value Reference
Chemical Abstracts Service Number 1174044-71-3
Molecular Formula C17H13FN2O4
Molecular Weight 328.29 g/mol
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System COC1=CC=CC2=C1C(CC1=CC=C(F)C(C(=O)O)=C1)=NNC2=O
Purity (Commercial) 97%

Historical Development in Heterocyclic Chemistry

The historical development of this compound emerges from decades of systematic research in heterocyclic chemistry, particularly focusing on phthalazinone derivatives and their synthetic applications. Phthalazinones represent an important class of nitrogen-containing heterocyclic compounds that have been a subject of considerable medicinal interest due to their diversified pharmacological activities. The foundational work in phthalazinone chemistry can be traced to early investigations of the parent phthalazine compound, which is a heterocyclic organic compound with molecular formula C8H6N2, isomeric with other naphthyridines including quinoxaline, cinnoline, and quinazoline.

The synthetic methodologies for phthalazinone derivatives have evolved significantly over the past several decades, with researchers developing increasingly sophisticated approaches to access complex substituted variants. Early synthetic methods included the condensation of ω-tetrabromorthoxylene with hydrazine and the reduction of chlorphthalazine with phosphorus and hydroiodic acid. More recent synthetic strategies have incorporated palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig-type amination reactions, which have proven particularly effective for introducing amino and polyamino substituents at the 4-position of phthalazinones. The development of silica-supported perchloric acid catalytic systems has also provided efficient synthetic routes to 1(2H)-phthalazinone derivatives through reactions of phthalaldehydic acid with various phenyl hydrazines.

The specific development of fluorinated and methoxy-substituted phthalazinone derivatives represents a more recent advancement in the field, driven by the recognition that such modifications can significantly alter the physicochemical and biological properties of the parent compounds. The introduction of fluorine atoms into organic molecules has become increasingly important in modern pharmaceutical chemistry due to the unique properties that fluorine imparts, including increased metabolic stability, altered lipophilicity, and modified electronic characteristics. Similarly, methoxy substitution patterns have been extensively studied for their ability to modulate both the electronic properties and pharmacokinetic profiles of heterocyclic compounds.

Contemporary research in phthalazinone chemistry has demonstrated that these scaffolds serve as versatile pharmacophores with applications spanning multiple therapeutic areas. Investigators have reported that phthalazinone derivatives exhibit anticancer, anti-diabetic, anti-asthmatic, antihistaminic, antihypertensive, antithrombotic, anti-inflammatory, analgesic, antidepressant, and antimicrobial activities. This broad spectrum of biological activities has motivated continued research into new synthetic methodologies and structural modifications, leading to the development of increasingly complex derivatives such as this compound.

Position Within Phthalazinone Derivative Classifications

This compound occupies a distinctive position within the broader classification system of phthalazinone derivatives, representing a sophisticated example of multi-substituted heterocyclic compounds with pendant aromatic functionality. Phthalazin-1(2H)-one derivatives constitute a class of diaza heterobicycles that are recognized for their potential medical applications and diverse biological properties. Within this classification system, the compound under investigation belongs specifically to the category of 1-substituted-4-oxo-3,4-dihydrophthalazines, where the substitution at the 1-position involves a complex methylene-linked benzoic acid derivative.

The structural classification of this compound encompasses several key features that distinguish it from simpler phthalazinone derivatives. First, the presence of the 8-methoxy substitution on the phthalazinone ring places this compound within the subset of alkoxy-substituted phthalazinones, which have been shown to exhibit modified electronic properties compared to unsubstituted analogs. The methoxy group at the 8-position represents a specific regioisomer among the possible substitution patterns, and this positional specificity contributes to the compound's unique chemical and physical characteristics. Second, the methylene linker connecting the phthalazinone core to the benzoic acid moiety creates a flexible tether that allows for conformational variability while maintaining conjugation between the two aromatic systems.

The benzoic acid portion of the molecule introduces additional classification criteria, particularly the 2-fluoro-5-substituted benzoic acid pattern. This substitution pattern creates a meta-relationship between the fluorine atom and the methylene substituent, while positioning the fluorine ortho to the carboxylic acid group. Such substitution patterns are significant in pharmaceutical chemistry because they can dramatically influence both the physicochemical properties and biological activity profiles of the resulting compounds. The fluorine substitution is particularly noteworthy because it represents a halogenated derivative, placing this compound within the subset of halogenated phthalazinone derivatives.

Recent research has demonstrated that phthalazinone derivatives can be further classified based on their specific biological targets and mechanisms of action. Many compounds in this class have been identified as inhibitors of various enzymes and receptors, including Poly Adenosine Diphosphate-Ribose Polymerase, Epidermal Growth Factor Receptor, Vascular Endothelial Growth Factor Receptor-2, Aurora kinase, proteasome, Hedgehog pathway components, Deoxyribonucleic Acid topoisomerase, and P-glycoprotein. Within this functional classification system, compounds like this compound represent potential multi-target agents due to their complex structural features.

Classification Category Specific Designation Structural Features
Core Heterocycle Phthalazin-1(2H)-one Bicyclic diaza heterocycle with ketone at position 4
Substitution Pattern 1-Substituted 8-methoxy derivative Methylene-linked benzoic acid at position 1, methoxy at position 8
Pendant Group 2-Fluoro-5-substituted benzoic acid Fluorine ortho to carboxylic acid, meta to methylene linker
Chemical Class Halogenated heterocyclic carboxylic acid Contains fluorine and carboxylic acid functionality
Molecular Complexity Multi-functional derivative Incorporates multiple pharmacophoric elements

Properties

IUPAC Name

2-fluoro-5-[(8-methoxy-4-oxo-3H-phthalazin-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O4/c1-24-14-4-2-3-10-15(14)13(19-20-16(10)21)8-9-5-6-12(18)11(7-9)17(22)23/h2-7H,8H2,1H3,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFACEFMPYXIGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=NNC2=O)CC3=CC(=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80727900
Record name 2-Fluoro-5-[(8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174044-71-3
Record name 2-Fluoro-5-[(8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method 1: Hydrazine-Mediated Cyclocondensation

Procedure ():

  • Reactants :
  • Solvent : Anhydrous tetrahydrofuran (THF, 25 mL)
  • Conditions :
    • Cooled to 0°C, followed by dropwise addition of triethylamine (1.0 mL, 0.007 mol).
    • Reaction warmed to room temperature for 5 hours, then heated to 70°C.
    • Hydrazine hydrate (5.1 mL, 0.107 mol) added over 3 hours.
  • Workup :
    • Acidified with 2 M HCl to precipitate the product.
    • Filtered, washed with water and ethyl acetate, and dried to yield a yellow solid (1.9 g, 83% yield ).

Method 2: Pivaloyl Chloride Coupling (Patent WO2018038680A1)

Procedure :

Optimized Industrial-Scale Synthesis

The patent highlights a one-pot process merging amide coupling and deprotection steps ():

Step Reactants/Conditions Outcome
a. Coupling Compound D + 1-Boc-piperazine, pivaloyl chloride, DIPEA in acetone Forms Boc-protected intermediate
b. Deprotection Add p-toluenesulfonic acid (p-TSA) and water, heat to 65°C Removes Boc group, precipitates piperazinium tosylate
c. Final Coupling Cyclopropanecarbonyl chloride, K₂CO₃, ethyl acetate/water biphasic system Yields olaparib with >95% purity

Key Advantages :

  • Avoids hygroscopic intermediates.
  • Uses environmentally friendly solvents (acetone, ethyl acetate).
  • Achieves 83–97% yields across steps.

Critical Analysis of Methods

Comparative Table of Methods

Parameter Method 1 (Hydrazine) Method 2 (Pivaloyl Chloride)
Yield 83% >97%
Reagents Hydrazine hydrate Pivaloyl chloride, DIPEA
Solvent THF Acetone
Scale Lab-scale Industrial
Key Advantage Simplicity High purity, cost efficiency

Challenges :

  • Method 1 : Requires strict temperature control; hydrazine handling poses safety risks.
  • Method 2 : Demands anhydrous conditions for optimal coupling efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The fluorine atom and other functional groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted benzoic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which includes a fluorinated benzoic acid moiety and a phthalazin derivative. Its molecular formula is C16H15FN2O3C_{16}H_{15}FN_2O_3, and it has a molecular weight of approximately 298.27 g/mol. The presence of the fluorine atom enhances its biological activity and solubility properties, making it suitable for various applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. Research published in the Biological and Pharmaceutical Bulletin demonstrated that derivatives of this compound exhibited significant activity against multiple bacterial strains, including resistant strains. The study utilized various assays to evaluate the Minimum Inhibitory Concentration (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Another critical application is its anticancer potential. A study investigated the compound's efficacy against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives displayed cytotoxic effects comparable to established chemotherapeutics like 5-Fluorouracil (5-FU). This suggests a promising avenue for developing new cancer therapies .

Drug Development

The compound has been involved in drug development processes, particularly in synthesizing novel pharmaceutical agents. For instance, it has been used as a precursor in the synthesis of more complex molecules aimed at targeting specific biological pathways related to disease mechanisms . The versatility of the compound allows for modifications that can enhance its pharmacological properties.

Organic Electronics

In material science, this compound has shown potential as an organic semiconductor material. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorine contributes to improved charge transport characteristics .

Coatings and Polymers

The compound's stability and chemical resistance make it an attractive candidate for use in coatings and polymer formulations. Research indicates that adding this compound to polymer matrices can enhance their thermal stability and mechanical properties, making them suitable for demanding applications in automotive and aerospace industries .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial ActivityBiological and Pharmaceutical Bulletin Significant activity against resistant bacterial strains
Anticancer PropertiesJ-stage Publications Comparable efficacy to 5-FU against HepG2 and MCF-7 cell lines
Drug DevelopmentAmbeed Product Details Used as a precursor for synthesizing novel pharmaceutical agents
Organic ElectronicsYB Chavan College of Pharmacy Potential application in OLEDs due to unique electronic properties
Coatings and PolymersPubChem Data Enhanced thermal stability when incorporated into polymer matrices

Mechanism of Action

The primary mechanism of action of 2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid involves its inhibition of PARP enzymes. By inhibiting PARP, the compound interferes with the repair of single-strand breaks in DNA, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells, which rely heavily on PARP for DNA repair due to their high rate of replication and genomic instability .

Comparison with Similar Compounds

Structural Analog Without 8-Methoxy Group

Compound : 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (CAS: 763114-26-7).

  • Molecular Weight : 298.27 (C₁₆H₁₁FN₂O₃) ().
  • Key Differences : Absence of 8-methoxy group reduces steric bulk and may alter electronic properties.
  • Biological Activity : Serves as a precursor for dual PARP-1/HDAC-1 inhibitors (e.g., compound 18 in ).
  • Synthesis : Prepared via hydrolysis of ester intermediates using hydrazine hydrate ().
Property Target Compound (8-Methoxy) Non-Methoxy Analog (CAS 763114-26-7)
Molecular Weight 328.29 298.27
Substituent on Phthalazinone 8-Methoxy None
Biological Role Understudied () Precursor for dual inhibitors ()

Benzamide and Hydrazide Derivatives

These derivatives replace the carboxylic acid group with alternative functional moieties ():

  • Example 1 : 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N′-propylbenzohydrazide (B2, C₁₉H₁₉FN₄O₂, MW: 355.16) ().
  • Example 2 : Benzamide-substituted hybrid compound 18 ():
    • Dual PARP-1/HDAC-1 inhibitor.
    • Superior activity against BRCA1/2-proficient K562 and MDA-MB-231 cells compared to olaparib and chidamide.
Compound Functional Group Molecular Weight Key Activity
Target Compound Carboxylic Acid 328.29 Unknown (limited data)
B2 (Hydrazide) Hydrazide 355.16 Not specified ()
Compound 18 Benzamide Not provided Dual PARP/HDAC inhibition ()

Piperazine-Linked Analogs

Piperazine-based derivatives (e.g., A22, A23 in ) exhibit modified pharmacokinetic profiles:

  • A22 : Features a difluorocyclohexane-carbonyl group (C₂₇H₂₉F₃N₄O₂, MW: 499.23).
  • A23 : Contains a cyclohexanecarbonyl group (C₂₇H₃₁FN₄O₂, MW: 463.25).

These compounds prioritize target engagement through bulkier substituents, likely enhancing affinity for enzymes like PARP or HDAC.

Substitutions on the Benzoic Acid or Phthalazinone Core

  • Methyl vs. Methoxy : 2-Methoxy-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (CAS: 1956324-57-4, ) replaces fluorine with methoxy, altering electronic properties.

Key Research Findings

Dual Inhibitor Potential: Benzamide derivatives (e.g., compound 18) demonstrate that modifying the ZBG (zinc-binding group) can confer dual PARP-HDAC inhibition, a strategy applicable to the methoxy analog ().

Synthetic Flexibility : The carboxylic acid group in the target compound enables derivatization into hydrazides, amides, or esters, as shown in , and 13.

Safety Profile : All analogs share similar hazards (e.g., H302, H315), suggesting conserved reactivity of the core structure ().

Biological Activity

2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is a compound of significant interest due to its potential biological activities, particularly as an intermediate in the synthesis of therapeutic agents such as olaparib, a well-known PARP inhibitor used in cancer treatment. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H11FN2O3
  • Molecular Weight : 298.27 g/mol
  • CAS Number : 763114-26-7

The primary mechanism of action for this compound is its role as an inhibitor of poly(ADP-ribose) polymerase (PARP). PARP plays a crucial role in DNA repair processes. Inhibition of PARP leads to the accumulation of DNA damage in cancer cells, particularly those deficient in homologous recombination repair mechanisms (e.g., BRCA1/2 mutations), which enhances the efficacy of chemotherapeutic agents.

Antitumor Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds related to this compound can effectively induce apoptosis in tumor cells by disrupting their DNA repair capabilities.

Cell Line IC50 (µM) Reference
HT-29 (Colorectal)3.38
COLO-205 (Colorectal)10.55
Ovarian Cancer CellsVaries

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. The synthesized derivatives have been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.

Bacterial Strain Activity Reference
E. coliModerate
S. aureusStrong
P. aeruginosaModerate

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of several derivatives on HT-29 and COLO-205 cell lines, reporting significant reductions in cell viability at low concentrations, indicating strong potential for further development as anticancer agents .
  • VEGFR Inhibition : Another study highlighted the design and synthesis of compounds that inhibit VEGFR2, a key player in tumor angiogenesis. The derivatives showed promising results in inhibiting VEGFR2 kinase activity and inducing apoptosis in cancer cells .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have elucidated the binding interactions between these compounds and target proteins involved in cancer progression and microbial resistance . This approach helps in understanding the structure–activity relationship (SAR) and optimizing lead compounds for enhanced efficacy.

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2-fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid?

  • Molecular Formula : C₁₆H₁₁FN₂O₃ .
  • Molecular Weight : 298.27 g/mol .
  • Storage : Stable under dry conditions at room temperature; sensitive to moisture .
  • Hazard Profile : Includes H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) .
  • Experimental Determination : Use differential scanning calorimetry (DSC) for thermal stability and shake-flask methods for solubility in polar/non-polar solvents .

Q. How is the compound synthesized in research settings?

  • Step 1 : Diazotization of aromatic amines (e.g., 4-oxo-3,4-dihydrophthalazin-1-yl derivatives) using NaNO₂ and H₂SO₄ at 0–5°C to form diazonium salts .
  • Step 2 : Coupling with 2-fluoro-5-methylbenzoic acid derivatives in alkaline medium to introduce the methylbenzoic acid moiety .
  • Step 3 : Purification via recrystallization (e.g., ethanol/water mixtures) and validation by HPLC (>98% purity) .

Q. What analytical methods confirm structural integrity and purity?

  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the phthalazinone ring, carboxylic acid O-H stretch at ~2500–3000 cm⁻¹) .
  • ¹H-NMR : Key signals include δ 8.1–8.3 ppm (phthalazinone protons), δ 3.8 ppm (methoxy group), and δ 5.2 ppm (methyl bridge) .
  • Elemental Analysis : Validate %C, %H, and %N against theoretical values (e.g., C: 64.43%, H: 3.72%, N: 9.39%) .

Advanced Questions

Q. How do structural modifications (e.g., fluorine substitution) influence bioactivity?

  • Fluorine Effects : Enhances metabolic stability and lipophilicity, as seen in analogs like 2-chloro-5-(trifluoromethyl)benzoic acid derivatives .
  • Methoxy Group : Increases electron density on the phthalazinone ring, potentially improving binding to target enzymes (e.g., PARP inhibitors) .
  • Methodology : Compare IC₅₀ values of analogs using enzyme inhibition assays (e.g., NAD⁺ depletion assays) .

Q. What in silico strategies predict binding affinity for kinase targets?

  • Docking Studies : Use AutoDock Vina with crystal structures of PARP-1 or EGFR kinases. The phthalazinone ring shows π-π stacking with tyrosine residues .
  • QSAR Models : Correlate substituent electronegativity (e.g., fluorine at position 2) with inhibitory activity using Hammett constants .

Q. How to resolve contradictions in biological data (e.g., varying IC₅₀ values)?

  • Experimental Design : Standardize assay conditions (e.g., ATP concentration, pH) across studies.
  • Data Validation : Cross-check with orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays) .
  • Reference Controls : Use known inhibitors (e.g., Olaparib for PARP inhibition) to calibrate results .

Q. What advanced analytical methods ensure purity in complex matrices?

  • LC-MS/MS : Detect trace impurities (e.g., des-fluoro byproducts) with MRM transitions .
  • X-ray Crystallography : Confirm stereochemistry of the methyl bridge and phthalazinone orientation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
Reactant of Route 2
2-Fluoro-5-((8-methoxy-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.